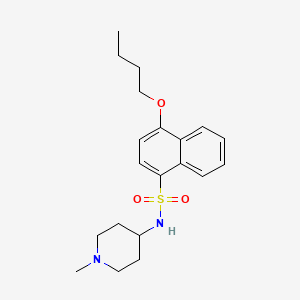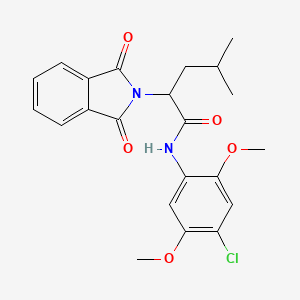![molecular formula C16H18N2O B5141085 N-[(2-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5141085.png)
N-[(2-methylphenyl)(4-methylphenyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methylphenyl)(4-methylphenyl)methyl]urea, also known as MMPU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MMPU belongs to the class of urea-based compounds that have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of N-[(2-methylphenyl)(4-methylphenyl)methyl]urea is not fully understood, but it is believed to involve multiple pathways. N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has been shown to inhibit the activity of various enzymes, such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. Furthermore, N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has been shown to possess various biochemical and physiological effects. N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has been shown to possess anti-microbial activity against various bacterial strains, including MRSA. However, further studies are needed to understand the full range of biochemical and physiological effects of N-[(2-methylphenyl)(4-methylphenyl)methyl]urea.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has several advantages and limitations for lab experiments. N-[(2-methylphenyl)(4-methylphenyl)methyl]urea is easy to synthesize and has a high yield, which makes it a cost-effective compound for research purposes. N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has been shown to possess various biological activities, which makes it a promising compound for drug development. However, N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has limited solubility in water, which can make it difficult to use in certain experiments. In addition, further studies are needed to understand the toxicity and pharmacokinetics of N-[(2-methylphenyl)(4-methylphenyl)methyl]urea.
Zukünftige Richtungen
There are several future directions for the study of N-[(2-methylphenyl)(4-methylphenyl)methyl]urea. One direction is to study the potential therapeutic applications of N-[(2-methylphenyl)(4-methylphenyl)methyl]urea in other diseases, such as autoimmune diseases and viral infections. Another direction is to study the mechanism of action of N-[(2-methylphenyl)(4-methylphenyl)methyl]urea in more detail, including its interactions with specific enzymes and signaling pathways. Furthermore, the development of N-[(2-methylphenyl)(4-methylphenyl)methyl]urea derivatives with improved solubility and pharmacokinetics could lead to the development of more effective drugs. Overall, N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has the potential to be a valuable compound for drug development and further research is needed to fully understand its therapeutic potential.
Synthesemethoden
N-[(2-methylphenyl)(4-methylphenyl)methyl]urea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-methylbenzylamine and 4-methylbenzylisocyanate in the presence of a catalyst, such as triethylamine, in anhydrous solvent, such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature for several hours to obtain N-[(2-methylphenyl)(4-methylphenyl)methyl]urea as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has been studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and bacterial infections. N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has been shown to possess anti-microbial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
[(2-methylphenyl)-(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-7-9-13(10-8-11)15(18-16(17)19)14-6-4-3-5-12(14)2/h3-10,15H,1-2H3,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESQDNOWUSYWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2C)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylphenyl)(4-methylphenyl)methyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5141009.png)
![4-{[(4-bromophenyl)amino]methylene}-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5141023.png)

![N,1,3-trimethyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5141043.png)
![(3-{4-[3-(diisopropylamino)-1-propyn-1-yl]phenyl}-2-propyn-1-yl)diisopropylamine dihydrochloride](/img/structure/B5141060.png)
![3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide](/img/structure/B5141065.png)
![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5141067.png)


![3-{[(4-bromo-2-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5141090.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5141091.png)
![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5141094.png)

![2-chloro-N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}benzamide](/img/structure/B5141111.png)